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molecular formula C22H23NO4 B1588548 Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate CAS No. 179162-64-2

Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Cat. No. B1588548
M. Wt: 365.4 g/mol
InChI Key: JLCLOAYOQLRDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455726B2

Procedure details

Dimethylformamide (44 ml), 1-amino-1-(4-methoxycarbonylphenyl)-3-oxo-3-(4-pentyloxyphenyl)-1-propene (5.5 g) and hydroxylamine hydrochloride (2.0 g) were charged in 300-ml three-necked flask at room temperature and heated, and the reaction was carried out at the inner temperature of 55 to 60° C. for 4 hours. After completion of the reaction, the mixture was cooled down to room temperature, and acetonitrile (110 ml) was added to separate the crystals. The inner temperature was made 0 to 5° C., and the crystals were filtered and washed with acetonitrile (28 ml) and water (110 ml). The crystals were dried overnight in vacuo to give methyl 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoate (5.21 g)
Quantity
44 mL
Type
reactant
Reaction Step One
Name
1-amino-1-(4-methoxycarbonylphenyl)-3-oxo-3-(4-pentyloxyphenyl)-1-propene
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[NH2:6][C:7]([C:23]1[CH:28]=[CH:27][C:26]([C:29]([O:31][CH3:32])=[O:30])=[CH:25][CH:24]=1)=[CH:8][C:9](=[O:22])[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:12][CH:11]=1.Cl.NO>C(#N)C>[CH2:17]([O:16][C:13]1[CH:14]=[CH:15][C:10]([C:9]2[O:22][N:6]=[C:7]([C:23]3[CH:24]=[CH:25][C:26]([C:29]([O:31][CH3:32])=[O:30])=[CH:27][CH:28]=3)[CH:8]=2)=[CH:11][CH:12]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
CN(C=O)C
Name
1-amino-1-(4-methoxycarbonylphenyl)-3-oxo-3-(4-pentyloxyphenyl)-1-propene
Quantity
5.5 g
Type
reactant
Smiles
NC(=CC(C1=CC=C(C=C1)OCCCCC)=O)C1=CC=C(C=C1)C(=O)OC
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to separate the crystals
CUSTOM
Type
CUSTOM
Details
was made 0 to 5° C.
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
washed with acetonitrile (28 ml) and water (110 ml)
CUSTOM
Type
CUSTOM
Details
The crystals were dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC(=NO1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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